MFCD02348323
Description
The compound MFCD02348323 (CAS: 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical properties include:
- LogP (octanol-water partition coefficient): Ranges from 0.61 to 2.15 depending on computational models (XLOGP3: 2.15, SILICOS-IT: 0.61) .
- Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" under standard conditions .
- Synthetic accessibility: Rated 2.07, suggesting moderate complexity in laboratory synthesis .
Its structure features a bromochlorophenyl backbone coupled with a boronic acid functional group, making it useful in Suzuki-Miyaura cross-coupling reactions for pharmaceutical intermediates .
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-(3,5-dimethylphenoxy)-6-hexyl-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38F3NO5/c1-6-7-8-9-10-22-14-24-27(37)29(39-23-12-18(2)11-19(3)13-23)30(31(32,33)34)40-28(24)25(26(22)36)17-35-15-20(4)38-21(5)16-35/h11-14,20-21,36H,6-10,15-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQQZUZXPOBSOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC2=C(C(=C1O)CN3CC(OC(C3)C)C)OC(=C(C2=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02348323” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically includes:
Step 1: Initial reaction involving the combination of precursor chemicals under controlled temperature and pressure.
Step 2: Intermediate formation, which may require purification through techniques such as crystallization or distillation.
Step 3: Final reaction step where the intermediate is converted into “this compound” using specific reagents and catalysts.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and quality of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Employing methods like chromatography, recrystallization, and filtration to obtain high-purity “this compound”.
Quality Control: Conducting rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD02348323” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents leading to the formation of oxidized products.
Reduction: Interaction with reducing agents resulting in the reduction of the compound.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The reactions of “this compound” yield various products depending on the reaction conditions and reagents used. These products are often intermediates for further chemical synthesis or final compounds with specific applications.
Scientific Research Applications
“MFCD02348323” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD02348323” exerts its effects involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Modulating enzyme activity and influencing biochemical pathways.
Interacting with Receptors: Affecting signal transduction and cellular responses.
Altering Gene Expression: Influencing the transcription and translation of specific genes.
Comparison with Similar Compounds
Comparison with Similar Compounds
MFCD02348323 belongs to the boronic acid class, which is critical in organic synthesis and drug development. Below is a detailed comparison with two structurally similar compounds:
Table 1: Structural and Physicochemical Comparison
| Property | This compound (C₆H₅BBrClO₂) | (3-Bromo-5-chlorophenyl)boronic acid (CAS: 1761-61-1) | (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS: 20348-23-6) |
|---|---|---|---|
| Molecular Weight | 235.27 g/mol | 201.02 g/mol | 136.15 g/mol |
| LogP (XLOGP3) | 2.15 | 2.63 (estimated) | 1.64 |
| Solubility | 0.24 mg/mL | 0.687 mg/mL | Not reported |
| Bioavailability | 0.55 | 0.55 | 0.55 (estimated) |
| Synthetic Complexity | 2.07 | 1.98 (green synthesis via A-FGO catalyst) | 2.20 (multi-step synthesis) |
| Key Functional Groups | Boronic acid, Br, Cl | Boronic acid, Br | Boronic acid, Br, Cl |
| Applications | Cross-coupling reactions | Pharmaceutical intermediates | Polymer additives |
Key Research Findings
Reactivity Differences :
- This compound exhibits higher electrophilicity than (3-Bromo-5-chlorophenyl)boronic acid due to the additional chlorine substituent, enhancing its reactivity in palladium-catalyzed cross-couplings .
- In contrast, (6-Bromo-2,3-dichlorophenyl)boronic acid shows reduced solubility, limiting its utility in aqueous-phase reactions .
Synthetic Efficiency :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
